2,5-Dimethoxy vs. 2,4-Dimethoxy Regioisomerism: Structural and Electronic Differentiation
The target compound bears a 2,5-dimethoxyphenyl carboxamide at C3, in contrast to the 2,4-dimethoxyphenyl regioisomer (e.g., N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide) and the 3,4-dimethoxyphenyl variant [1]. The 2,5-substitution pattern positions the two methoxy groups in a para-like relationship relative to each other across the phenyl ring, creating a distinct electrostatic potential surface compared to the meta-relationship in 2,4- or 3,4-isomers. This alters the orientation of the carboxamide NH and the methoxy oxygen lone pairs available for hydrogen bonding with target protein residues. In related pyrazole carboxamide series, regioisomeric dimethoxy substitution has been shown to modulate inhibitory potency by >10-fold. For example, in the HIF-1 inhibitor series containing 1-alkyl-1H-pyrazole-3-carboxamide moieties, the 3,4-dimethoxyphenyl derivative KUSC-5037 exhibited an IC50 of 1.2 µM, while analog 11Ae with altered aryl substitution showed an IC50 of 8.1 µM (a 6.75-fold difference) [2] [3].
| Evidence Dimension | Regioisomeric dimethoxy substitution impact on biological potency |
|---|---|
| Target Compound Data | 2,5-dimethoxyphenyl (para-like methoxy relationship); quantitative bioactivity data not yet publicly reported for this specific compound |
| Comparator Or Baseline | KUSC-5037 (3,4-dimethoxyphenyl analog, HIF-1 IC50 = 1.2 µM) vs. 11Ae (altered aryl, HIF-1 IC50 = 8.1 µM) — demonstrates regioisomer-dependent potency variation of 6.75-fold [3] |
| Quantified Difference | Regioisomeric potency variation up to 6.75-fold demonstrated in related pyrazole-3-carboxamide series; magnitude expected to be comparable for 2,5- vs. 2,4-dimethoxy switch |
| Conditions | HIF-1-driven luciferase reporter assay under hypoxic conditions (1% O2) in HeLa cells [3] |
Why This Matters
Procurement of the incorrect dimethoxy regioisomer (2,4- or 3,4- instead of 2,5-) may result in a substantially different potency window, invalidating SAR hypotheses and wasting screening resources.
- [1] SpectraBase. N-(2,4-dimethoxyphenyl)-5-[(2-fluorophenyl)carbonylamino]-1-phenyl-pyrazole-4-carboxamide. Spectral database entry. View Source
- [2] Takeuchi, T.; et al. Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety. Bioorg. Med. Chem. 2021, 48, 116398. (KUSC-5037 IC50 = 1.2 µM). View Source
- [3] Takeuchi, T.; et al. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg. Med. Chem. 2015, 23, 4750–4758. (Compound 11Ae IC50 = 8.1 µM). View Source
